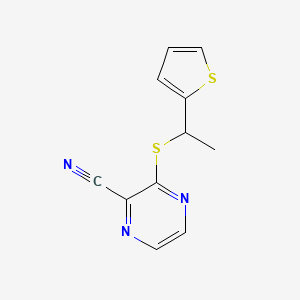![molecular formula C13H18ClN3OS B7593735 N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide, also known as CORM-3, is a molecule that has gained significant attention in the field of scientific research due to its unique properties. CORM-3 is a carbon monoxide-releasing molecule that has been shown to have a wide range of potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide releases carbon monoxide in a controlled manner, which then interacts with various proteins and enzymes in the body. The mechanism of action of N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide is still not fully understood, but it is believed to involve the activation of the heme oxygenase system, which leads to the production of biliverdin, carbon monoxide, and iron.
Biochemical and Physiological Effects:
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide has been shown to have antioxidant properties by reducing the production of reactive oxygen species. Moreover, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored for long periods. Moreover, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide can be used in a wide range of biological systems, including cell cultures, animal models, and human studies. However, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide also has some limitations, including its potential toxicity and the need for specialized equipment to measure carbon monoxide levels.
Future Directions
There are several future directions for the study of N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide. One potential direction is the development of new carbon monoxide-releasing molecules that have improved properties compared to N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide. Another potential direction is the use of N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide in combination with other drugs to enhance their therapeutic effects. Moreover, further studies are needed to fully understand the mechanism of action of N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide is a carbon monoxide-releasing molecule that has gained significant attention in the field of scientific research due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been used as a tool to study the role of carbon monoxide in biological systems. Despite its potential advantages, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide and its potential applications in various fields of scientific research.
Synthesis Methods
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide can be synthesized by reacting thiomorpholine-4-carboxamide with 5-chloro-2-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide. This synthesis method has been widely used in the scientific community due to its simplicity and high yield.
Scientific Research Applications
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide has been used as a tool to study the role of carbon monoxide in biological systems.
properties
IUPAC Name |
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c1-16(2)12-4-3-10(14)9-11(12)15-13(18)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUHSNHIEGMXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

